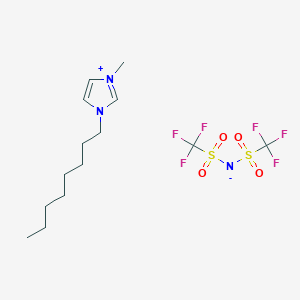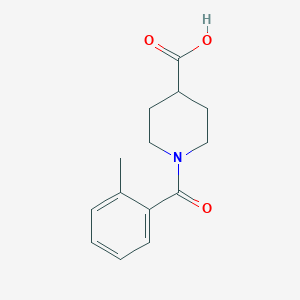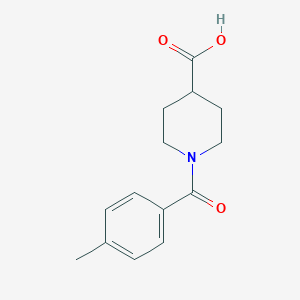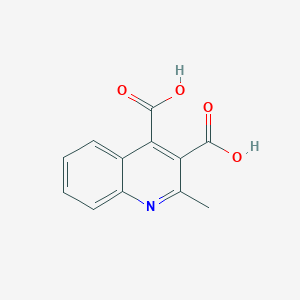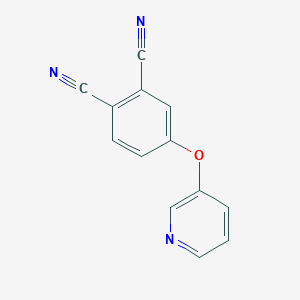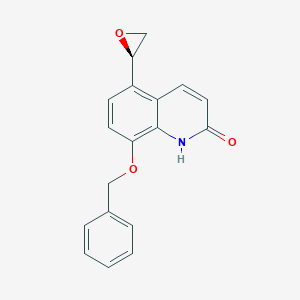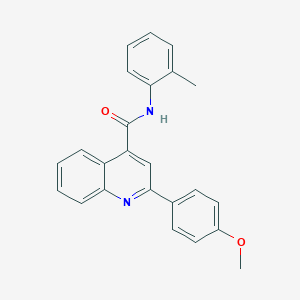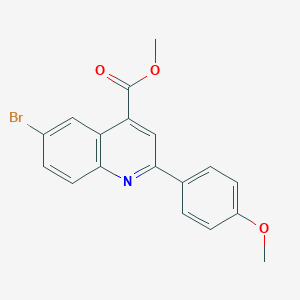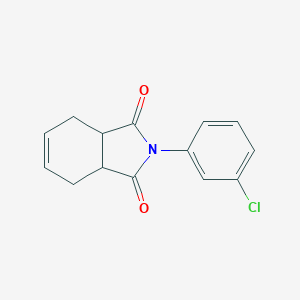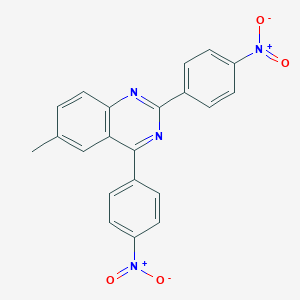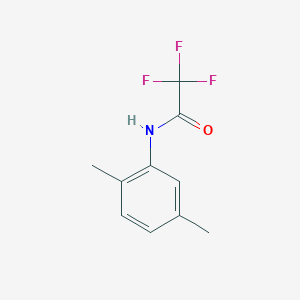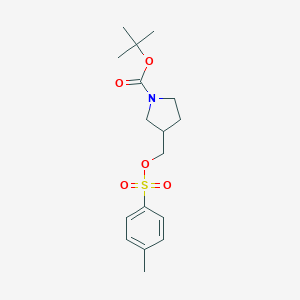
3-((Tosyloximetil)pirrolidin-1-il)carboxilato de tert-butilo
Descripción general
Descripción
tert-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C17H25NO5S and a molecular weight of 355.46 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester and a tosylate group. This compound is often used in organic synthesis as an intermediate for the preparation of various biologically active molecules.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the preparation of chiral ligands for asymmetric synthesis.
Biology:
- Investigated for its potential as a building block in the synthesis of biologically active compounds.
- Studied for its role in the development of enzyme inhibitors.
Medicine:
- Explored for its potential use in drug discovery and development.
- Utilized in the synthesis of pharmaceutical intermediates.
Industry:
- Applied in the production of fine chemicals and specialty materials.
- Used in the development of agrochemicals and other industrial products .
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of amino alcohols or the reduction of pyrrolidinones.
Introduction of the Tosylate Group: The hydroxyl group on the pyrrolidine ring is converted to a tosylate group using tosyl chloride (TsCl) in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of tert-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The tosylate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The pyrrolidine ring can undergo oxidation to form pyrrolidinones using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Tosylate group reacts with nucleophiles in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Reduction: Ester group is reduced using LiAlH4 in anhydrous ether.
Oxidation: Pyrrolidine ring is oxidized using KMnO4 in aqueous or organic solvents.
Major Products:
Substitution: Formation of substituted pyrrolidines.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of pyrrolidinones.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate involves its reactivity as a tosylate ester. The tosylate group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds. The ester group can undergo hydrolysis or reduction, leading to the formation of carboxylic acids or alcohols, respectively. These reactions are mediated by various enzymes and chemical reagents, depending on the specific application .
Comparación Con Compuestos Similares
tert-Butyl 3-((tosyloxy)methyl)piperidine-1-carboxylate: Similar structure but with a six-membered piperidine ring instead of a five-membered pyrrolidine ring.
tert-Butyl 3-((tosyloxy)methyl)morpholine-1-carboxylate: Contains a morpholine ring with an oxygen atom in the ring structure.
Uniqueness:
- The presence of the pyrrolidine ring in tert-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate imparts unique steric and electronic properties, making it distinct from its piperidine and morpholine analogs.
- The compound’s reactivity and stability are influenced by the specific ring structure and substituents, affecting its suitability for different synthetic applications .
Propiedades
IUPAC Name |
tert-butyl 3-[(4-methylphenyl)sulfonyloxymethyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5S/c1-13-5-7-15(8-6-13)24(20,21)22-12-14-9-10-18(11-14)16(19)23-17(2,3)4/h5-8,14H,9-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYAOABDDALQSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCN(C2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602077 | |
| Record name | tert-Butyl 3-{[(4-methylbenzene-1-sulfonyl)oxy]methyl}pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114214-70-9 | |
| Record name | tert-Butyl 3-{[(4-methylbenzene-1-sulfonyl)oxy]methyl}pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
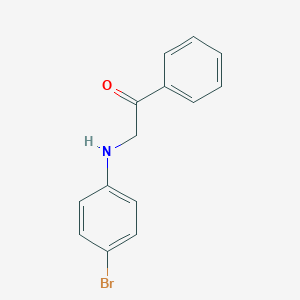
![(7R,8R,9S,13S,14S,17S)-13-Methyl-7-(9-((4,4,5,5,5-pentafluoropentyl)thio)nonyl)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B186218.png)

